

discovery and history of cinchonine hydrochloride

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Compound of Interest		
Compound Name:	Cinchonine Hydrochloride	
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An In-depth Technical Guide to the Discovery and History of Cinchonine Hydrochloride

Executive Summary

Cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree, has a rich history intertwined with the development of pharmacology and organic chemistry. First isolated in the early 19th century, it belongs to the same class of compounds as the celebrated antimalarial agent, quinine. **Cinchonine hydrochloride**, the salt form of the alkaloid, enhances its solubility and bioavailability, making it suitable for various research and potential therapeutic applications.[1] This document provides a comprehensive overview of the discovery, history, physicochemical properties, and pharmacological activities of **cinchonine hydrochloride**. It details the experimental protocols for its extraction and analysis and visualizes its key signaling pathways, offering a technical resource for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The story of cinchonine is an integral part of the history of Cinchona alkaloids. The medicinal properties of Cinchona bark were known to the indigenous peoples of South America for centuries before being introduced to Europe in the 17th century as a remedy for fever and malaria.[2][3] However, it was not until 1820 that the active principles were isolated.

French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated quinine and cinchonine from Cinchona bark, marking a pivotal moment in pharmacology and



the birth of alkaloid chemistry.[4][5] They identified cinchonine as a distinct compound, a stereoisomer of cinchonidine, that occurs naturally alongside quinine in various Cinchona species, particularly Cinchona succirubra and Cinchona micrantha.[4][6][7] The conversion of cinchonine to its hydrochloride salt was a subsequent development aimed at improving its pharmaceutical properties, notably its stability and solubility in aqueous solutions.[1]

Physicochemical Properties

Cinchonine hydrochloride is a white or faintly yellow crystalline powder.[7][8] Its conversion to a salt form significantly alters its solubility profile compared to the free base, which is practically insoluble in water.

Table 1: Physicochemical Properties of Cinchonine and its Hydrochloride Salt

Property	Cinchonine	Cinchonine Hydrochloride	Citations
Molecular Formula	C19H22N2O	C19H23ClN2O	[6],[1]
Molecular Weight	294.4 g/mol	330.85 g/mol	[6],[1]
CAS Number	118-10-5	5949-11-1	[6],[9]
Melting Point	~265°C	Anhydrous: ~215°C (with decomposition)	,[7]
Appearance	White crystalline solid	White to faintly yellow crystalline powder	[4],[8]
Solubility (Water)	Practically insoluble	Freely soluble	,[8],
Solubility (Ethanol)	1 g in 60 ml	Freely soluble	,[8],
Specific Rotation [α]D	+229° (in ethanol)	-78° (c=1, in ethanol)	,[8],
рКа	pK1 5.85, pK2 9.92	Not specified	

Pharmacological Activity and Mechanisms of Action

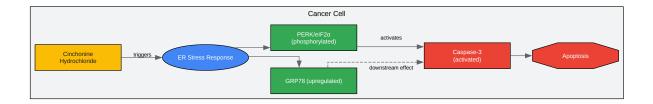
While historically overshadowed by quinine for its antimalarial properties, cinchonine and its hydrochloride salt have been the subject of research for a diverse range of biological activities,



including anticancer, anti-inflammatory, and anti-parasitic effects.[10][11][12]

Anticancer Activity via ER Stress-Induced Apoptosis

Recent studies have shown that **cinchonine hydrochloride** can activate endoplasmic reticulum (ER) stress-induced apoptosis in human liver cancer cells.[10][13][14] This mechanism involves the upregulation of the chaperone protein GRP78 and the phosphorylation of key ER stress sensors, PERK and eIF2 α , ultimately leading to the activation of caspase-3 and programmed cell death.[11][12]



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Caption: Cinchonine hydrochloride triggers ER stress, leading to apoptosis in cancer cells.

Otoprotective Effects via PI3K-AKT Signaling

Cinchonine has also been investigated for its protective effects against cisplatin-induced ototoxicity. Cisplatin, a common chemotherapy agent, can cause hearing loss by inducing reactive oxygen species (ROS) accumulation in hair cells, which inhibits the pro-survival PI3K-AKT signaling pathway. Cinchonine can counteract this by activating the PI3K-AKT pathway, thereby suppressing ROS accumulation and preventing apoptosis of auditory hair cells.[15]

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